molecular formula C11H17N3O2S B2959321 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide CAS No. 1280978-97-3

3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide

Cat. No. B2959321
CAS RN: 1280978-97-3
M. Wt: 255.34
InChI Key: VDOBNDUAEHDEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound is commonly referred to as DMMPA, and it is a pyrimidine derivative that has been synthesized through various methods. In

Mechanism of Action

The mechanism of action of DMMPA involves its binding to the adenosine A3 receptor, which leads to the activation of various signaling pathways in the body. This activation results in the inhibition of cell proliferation, the reduction of inflammation, and the modulation of the immune response. DMMPA has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
DMMPA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of inflammation, and the modulation of the immune response. In addition, DMMPA has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. DMMPA has also been studied for its potential use in the treatment of cardiovascular diseases due to its ability to reduce inflammation and modulate the immune response.

Advantages and Limitations for Lab Experiments

DMMPA has several advantages for lab experiments, including its high yield of synthesis, its ability to interact with specific receptors in the body, and its potential applications in various fields of medicine and pharmacology. However, DMMPA also has limitations for lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for the study of DMMPA, including its potential use in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases. Further research is needed to determine the safety and efficacy of DMMPA, as well as its potential side effects and interactions with other drugs. In addition, future studies could focus on the development of new synthesis methods for DMMPA and the optimization of its pharmacological properties. Overall, DMMPA has significant potential for use in the field of medicine and pharmacology, and further research is needed to fully explore its potential applications.

Synthesis Methods

DMMPA can be synthesized through various methods, including the reaction of 2-amino-4,6-dimethyl-5-thiomethylpyrimidine with N-methoxypropanamide in the presence of a base such as sodium hydride. This method results in the formation of DMMPA with a yield of approximately 70%. Other methods of synthesis include the reaction of 4,6-dimethyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid with N-methoxypropanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.

Scientific Research Applications

DMMPA has potential applications in the field of medicine and pharmacology due to its ability to interact with specific receptors in the body. Research has shown that DMMPA can bind to the adenosine A3 receptor, which is involved in various physiological processes such as inflammation, immune response, and cell proliferation. DMMPA has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases.

properties

IUPAC Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-methoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-7-9(5-6-10(15)14-16-3)8(2)13-11(12-7)17-4/h5-6H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOBNDUAEHDEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.